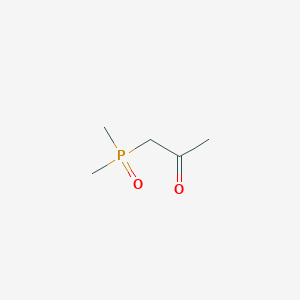
1-苄基-4-甲基哌啶-3-酮
概述
描述
1-Benzyl-4-methylpiperidin-3-one is an organic compound with the molecular formula C13H17NO. It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
科学研究应用
1-Benzyl-4-methylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
Target of Action
1-Benzyl-4-methylpiperidin-3-one is an intermediate compound used in the preparation of pyrrolo[2,3-d]pyrimidine compounds . These compounds are known to inhibit protein kinases , which play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases.
Mode of Action
As an intermediate in the synthesis of protein kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site of the kinase, thereby inhibiting its activity .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-4-methylpiperidin-3-one are likely related to those regulated by protein kinases. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these enzymes, 1-Benzyl-4-methylpiperidin-3-one could potentially affect these processes.
Pharmacokinetics
It is known that the compound is a solid, usually appearing as a white crystalline powder . It is stable at room temperature and can dissolve in water and organic solvents . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 1-Benzyl-4-methylpiperidin-3-one’s action would depend on the specific protein kinases it inhibits. In general, inhibition of protein kinases can lead to altered cell signaling, which can affect cell growth, differentiation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-methylpiperidin-3-one. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety measures such as wearing gloves, wearing lab coats, and providing adequate ventilation should be taken when handling the compound .
生化分析
Biochemical Properties
It is known to be used in the synthesis of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-4-methylpiperidin-3-one may interact with enzymes and proteins involved in kinase signaling pathways.
Molecular Mechanism
It is known to be used in the synthesis of kinase inhibitors , suggesting that it may interact with biomolecules and potentially influence gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with 4-methylpiperidin-3-one under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like palladium on carbon (Pd-C) for hydrogenation .
Industrial Production Methods: In industrial settings, the synthesis of 1-Benzyl-4-methylpiperidin-3-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
化学反应分析
Types of Reactions: 1-Benzyl-4-methylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include benzyl-substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
相似化合物的比较
1-Benzyl-3-methylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl group.
1-Benzyl-4-oxopiperidine: Another related compound with a ketone group at the fourth position.
N-Benzylpiperidine: Lacks the methyl group but shares the benzyl substitution on the nitrogen atom.
Uniqueness: 1-Benzyl-4-methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
属性
IUPAC Name |
1-benzyl-4-methylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVJNUGGBQEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477278 | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-96-5 | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














